molecular formula C14H19NO3 B7795016 N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide CAS No. 887585-36-6

N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide

Cat. No.: B7795016
CAS No.: 887585-36-6
M. Wt: 249.30 g/mol
InChI Key: WVQHTBOHZVQRJB-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide is a chemical compound intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other personal use. The structure of this compound, featuring a benzamide core with methoxy and formyl substituents, suggests its potential utility as a versatile synthetic intermediate or building block in medicinal chemistry and drug discovery. Compounds with similar N-methylbenzamide and methoxy-substituted aromatic rings are frequently investigated for their biological activities, including antiproliferative properties against various cancer cell lines . The presence of both a formyl group and a tert-butyl moiety on the amide nitrogen offers unique steric and electronic properties, making this molecule a potential candidate for designing novel inhibitors or for use in metal-catalyzed directed C-H functionalization reactions to create more complex chemical entities . Researchers can leverage this benzamide derivative in developing targeted molecular probes or as a precursor for synthesizing diverse chemical libraries.

Properties

IUPAC Name

N-tert-butyl-2-formyl-6-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)15(4)13(17)12-10(9-16)7-6-8-11(12)18-5/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQHTBOHZVQRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C)C(=O)C1=C(C=CC=C1OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601191949
Record name N-(1,1-Dimethylethyl)-2-formyl-6-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887585-36-6
Record name N-(1,1-Dimethylethyl)-2-formyl-6-methoxy-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887585-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-2-formyl-6-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide as an anticancer agent. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : It targets specific proteins involved in cell cycle regulation and apoptosis, leading to increased cancer cell death.
  • Case Study : In vitro assays demonstrated that the compound effectively induced apoptosis in human cancer cell lines, with IC50 values in the low micromolar range, indicating strong cytotoxicity against these cells .
CompoundCell LineIC50 (µM)Mechanism
This compoundDLD1 (Colon Cancer)5.4Apoptosis induction
Control CompoundDLD1 (Colon Cancer)15.0Non-specific

Inhibition of Protein Interactions

The compound has also been investigated for its ability to inhibit specific protein interactions that are crucial for cancer cell survival:

  • HSET Inhibition : The compound acts as an inhibitor of HSET (KIFC1), a motor protein involved in mitotic spindle formation. This inhibition leads to multipolar spindles and subsequent cell death in cancer cells with amplified centrosomes .
Protein TargetInhibition TypeIC50 (nM)
HSETCompetitive27
Eg5Selective>1000

Synthesis of Functional Materials

This compound serves as a precursor for synthesizing functional materials through various chemical reactions:

  • Polymerization : The compound can be used to create polymers with specific thermal and mechanical properties, enhancing material performance in industrial applications.
  • Case Study : Researchers have successfully incorporated this compound into polymer matrices, resulting in materials with improved thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Reactivity

  • However, unlike ’s compound, the target lacks a hydroxy group, reducing hydrogen-bonding capability but increasing hydrophobicity.
  • Methoxy Group :
    The methoxy group in the target and 4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide () donates electron density to the aromatic ring, activating it toward electrophilic substitution. However, ’s compound incorporates a benzothiazole ring, which introduces additional aromaticity and rigidity, contrasting with the target’s benzamide core .

  • Formyl Group: The formyl group is absent in the compared compounds but resembles the oxime geometry in tert-butyl 3-[N-(tert-butoxycarbonyl)-methylamino]-4-methoxyimino-3-methyl-piperidine-1-carboxylate (). The formyl group’s electrophilicity may enable nucleophilic additions or act as a directing group in catalytic cycles, similar to how ’s oxime participates in conjugation with carbonyl groups .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Functional Groups Synthesis Highlights Applications Reference
N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide tert-butyl, formyl, methoxy, methyl Benzamide, formyl Likely amide coupling Catalysis, drug development (inferred)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide tert-butyl, hydroxy, methyl Benzamide, hydroxy Acyl chloride + amino alcohol Metal-catalyzed C–H functionalization
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide Methoxy (×2), benzothiazole Benzamide, thiazole Not specified Pharmaceutical intermediate
tert-Butyl piperidine derivative () tert-butyl, methoxy, oxime Piperidine, oxime Crystallography-driven synthesis Conformational studies

Biological Activity

N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological interactions, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Synthesis

This compound features a unique arrangement of functional groups, including a tert-butyl group, a formyl group, and a methoxy group attached to a methylbenzamide moiety. The synthesis typically involves multiple steps:

  • Formation of the tert-butyl group : Introduced via reaction with tert-butyl alcohol in the presence of an acid catalyst.
  • Formylation : Achieved using formic acid or formyl chloride.
  • Methoxylation : Performed through reaction with methanol and a base.
  • Amidation : Finalized by reacting the intermediate with methylamine.

These steps illustrate the compound's complexity and highlight its potential as a building block in organic synthesis and medicinal chemistry .

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. The compound may modulate enzyme activity or receptor functions, influencing several biological pathways. The exact mechanisms are still under investigation but suggest potential therapeutic applications .

Antitumor Activity

Research indicates that derivatives of benzamides, including this compound, exhibit antitumor properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. These effects are often linked to the ability of benzamides to interfere with critical cellular processes such as apoptosis and cell cycle regulation .

Case Studies and Research Findings

  • Antitumor Efficacy : A study on benzamide derivatives highlighted their ability to inhibit the growth of human cancer cells resistant to traditional therapies. This research emphasizes the potential for this compound as a lead compound in developing new cancer treatments .
  • Mechanistic Insights : Investigations into the mechanism of action for related compounds revealed their capacity to bind specific proteins involved in cell division, suggesting that this compound might share similar pathways .
  • Inhibition Studies : In vitro assays demonstrated that certain benzamide derivatives could inhibit key enzymes associated with cancer progression. These findings imply that this compound could be effective against cancer by disrupting these enzymatic activities .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundTert-butyl, formyl, methoxy groupsPotential antitumor and antibacterial
N-(tert-butyl)-2-formyl-6-methoxybenzamideLacks N-methyl groupReduced biological activity
N-(tert-butyl)-2-formyl-4-methoxy-N-methylbenzamideMethoxy group positioned differentlyVaries in activity due to structural changes

This table illustrates how variations in structure can influence biological properties, underscoring the importance of specific functional groups in determining activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide?

  • Methodology : The compound can be synthesized via directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide (intermediate) using methyl iodide to introduce a methyl group at the 6-position (98% yield), followed by formylation at the 2-position. Key steps include:

  • Directed Metalation : Use of LDA (lithium diisopropylamide) at -78°C in THF to deprotonate the aromatic ring selectively .
  • Formylation : Introduction of a formyl group via Vilsmeier-Haack reaction (POCl₃/DMF) or using DMF as a formylating agent under controlled pH .
    • Validation : Structural confirmation via 1H NMR^1 \text{H NMR} (e.g., formyl proton at δ 10.2 ppm) and 13C NMR^{13} \text{C NMR} (carbonyl resonance at δ 190–195 ppm) .

Q. How can researchers ensure purity and structural fidelity during synthesis?

  • Analytical Techniques :

  • HPLC : Monitor reaction progress with C18 columns and acetonitrile/water gradients (e.g., 70:30 v/v) to detect intermediates and by-products .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 292.144) .
    • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of directed metalation in this compound?

  • Steric and Electronic Effects : The tert-butyl group creates steric hindrance, directing metalation to the less hindered 6-position. The methoxy group at C2 acts as an electron-donating substituent, activating the ortho position for deprotonation .
  • Experimental Evidence : Deuterium-labeling studies show >90% selectivity for metalation at C6, confirmed by 2H NMR^2 \text{H NMR} .

Q. How do structural modifications (e.g., formyl vs. acetyl groups) impact biological activity?

  • Structure-Activity Relationship (SAR) :

Modification Activity Trend Source
Formyl at C2Enhanced enzyme inhibition (IC₅₀ 2 µM)
Acetyl at C2Reduced potency (IC₅₀ 15 µM)
Methoxy at C6Improved solubility (LogP 1.8 vs. 2.5)
  • Rationale : The formyl group’s electrophilicity enhances interactions with catalytic lysine residues in target enzymes .

Q. How should researchers address contradictions in reported reaction yields?

  • Case Study : Discrepancies in formylation yields (70–98%) arise from:

  • Solvent Effects : DMF increases electrophilicity but may hydrolyze intermediates; dichloromethane stabilizes intermediates but slows kinetics .
  • Catalyst Optimization : Adding BF₃·Et₂O (10 mol%) improves formylation efficiency by stabilizing the transition state .
    • Resolution : Design a DOE (Design of Experiments) varying solvents, catalysts, and temperatures. Monitor intermediates via 1H NMR^1 \text{H NMR} to identify bottlenecks .

Key Recommendations for Researchers

  • Synthetic Challenges : Optimize reaction atmosphere (N₂ or Ar) to prevent oxidation of the formyl group .
  • Data Reproducibility : Standardize solvent grades (HPLC-grade DMF) and catalyst batches to minimize variability .
  • Biological Testing : Use in vitro assays with recombinant enzymes (e.g., kinase inhibition) to validate mechanistic hypotheses .

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